2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol
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Overview
Description
2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol is a complex organic compound featuring a pyrazolo[3,4-b]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation, can yield the desired pyrazolo[3,4-b]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.
Chemical Reactions Analysis
Types of Reactions
2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole-based compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Quinolinyl-pyrazoles: Compounds with significant pharmacological activities.
Properties
CAS No. |
87611-99-2 |
---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
2-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]ethanol |
InChI |
InChI=1S/C13H13N5O/c19-7-6-14-12-9-15-13-11(17-12)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9,19H,6-7H2,(H,14,17) |
InChI Key |
LUXKFXKIEUVFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCO |
Origin of Product |
United States |
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